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Compound of Interest

Compound Name: 1H-Pyrazol-4-amine

Cat. No.: B042961

A Comprehensive Spectroscopic Analysis of 1H-Pyrazol-4-amine

This technical guide provides a detailed overview of the spectroscopic data for 1H-Pyrazol-4-
amine, a significant heterocyclic amine in the field of medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its structural characterization through Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

1H-Pyrazol-4-amine (CsHsNs) is a five-membered heterocyclic compound containing two
adjacent nitrogen atoms and an amino group at the 4-position.[1] Its molecular weight is
approximately 83.09 g/mol .[1] The structural characteristics of this molecule give rise to a
unique spectroscopic fingerprint, which is crucial for its identification and characterization in
various chemical processes.

Spectroscopic Data

The following sections present the available spectroscopic data for 1H-Pyrazol-4-amine. While
a complete experimental dataset for the unsubstituted compound is not readily available in
public databases, the provided information is based on data from closely related pyrazole
derivatives and established spectroscopic principles for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Data for 1H-Pyrazol-4-amine

Chemical Shift (8, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)
H-3 ~7.5 Singlet
H-5 ~7.5 Singlet
NH:z ~3.5-5.0 Broad Singlet
NH ~12.0-13.0 Broad Singlet

Note: Predicted values are based on typical ranges for pyrazole and aromatic amine protons.
The chemical shifts of NH and NHz protons can vary significantly with solvent and

concentration.

Table 2: Experimental 3C NMR Data for 1H-Pyrazol-4-amine

Carbon Chemical Shift (8, ppm)
C-3 Data not available
C-4 Data not available
C-5 Data not available

Note: While a 13C NMR spectrum for 1H-Pyrazol-4-amine is noted in the PubChem database
(Instrument: Bruker WP-200), specific chemical shift values are not publicly listed.[1] The
values for pyrazole derivatives can be found in various studies.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for 1H-Pyrazol-4-amine

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b042961?utm_src=pdf-body
https://www.benchchem.com/product/b042961?utm_src=pdf-body
https://www.benchchem.com/product/b042961?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazol-4-amine
https://www.rsc.org/suppdata/d4/na/d4na00577e/d4na00577e1.pdf
https://www.researchgate.net/publication/258376441_1H_and_13C_NMR_study_of_perdeuterated_pyrazoles
https://www.benchchem.com/product/b042961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group Vibrational Mode Wavenumber (cm~1)  Intensity
) Symmetric & )
N-H (amine) ] 3400 - 3200 Medium-Strong
Asymmetric Stretch
N-H (pyrazole) Stretch 3300 - 3100 Broad, Medium
C-H (aromatic) Stretch 3100 - 3000 Medium-Weak
C=C, C=N (ring) Stretch 1600 - 1450 Medium-Strong
N-H (amine) Bend 1650 - 1580 Medium-Strong

Note: The N-H stretching region can be complex due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1H-Pyrazol-4-amine, the molecular ion peak [M]* is expected at an m/z of
approximately 83.

Table 4: Predicted Mass Spectrometry Fragmentation for 1H-Pyrazol-4-amine

m/z Proposed Fragment Notes

83 [CsHsNs]* Molecular lon Peak

56 [M - HCN]* Loss of hydrogen cyanide
55 [M - NzJ* Loss of nitrogen molecule
42 [M - CHNz2]* Ring fragmentation

Note: The fragmentation of heterocyclic amines can be complex.[4] The nitrogen rule in mass
spectrometry states that a compound with an odd number of nitrogen atoms will have an odd
nominal molecular mass.[5]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] The
sample is dissolved in a deuterated solvent, such as DMSO-ds or CDClIs, with tetramethylsilane
(TMS) used as an internal standard. For *H NMR, the chemical shifts are reported in ppm
relative to TMS. For 13C NMR, the spectrum is proton-decoupled to simplify the signals to
singlets for each carbon atom.

FTIR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR)
spectrometer.[6] The sample, either as a solid (mixed with KBr to form a pellet) or as a thin film,
is placed in the path of an infrared beam. The resulting spectrum shows the absorption of
infrared radiation at different wavenumbers, corresponding to the vibrations of the chemical
bonds within the molecule.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron lonization
(El) or Electrospray lonization (ESI). In a typical EI-MS experiment, the sample is bombarded
with high-energy electrons, causing ionization and fragmentation.[7] The resulting charged
fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1H-Pyrazol-4-amine.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine]. BenchChem, [2025]. [Online PDF]. Available at:
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pyrazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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